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Drospirenone Lactol Impurity

Cat. No.: B12289288
M. Wt: 344.5 g/mol
InChI Key: GCPALHVCPNEJKY-UHFFFAOYSA-N
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Description

Overview of Impurities in Active Pharmaceutical Ingredient Synthesis and Drug Product Development

In the manufacturing of pharmaceuticals, an impurity is any component present within a drug substance or final drug product that is not the defined active pharmaceutical ingredient (API) or a formulation ingredient. moravek.com The presence of impurities is often unavoidable, and they can originate from numerous sources throughout the synthesis and manufacturing process. longdom.org These sources include raw materials, intermediates, reagents, solvents, and catalysts used in the chemical synthesis of the API. contractpharma.comlabinsights.nlsenieer.com

Impurities are broadly categorized into three main types:

Organic Impurities : These are the most common type and are often structurally related to the API. They can be starting materials, by-products of side reactions, intermediates, or degradation products that form during manufacturing or upon storage. moravek.comcontractpharma.com

Inorganic Impurities : These impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. moravek.comlabinsights.nl

Residual Solvents : These are organic volatile chemicals used or produced during the synthesis of the API or in the preparation of the drug product. moravek.comcontractpharma.com

The identification and characterization of these impurities are critical steps in the drug development process. alfa-chemistry.com

Significance of Impurity Control in Pharmaceutical Quality Assurance

The systematic identification, quantification, and control of impurities are fundamental to pharmaceutical quality assurance. pharmuni.com Regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for impurity management. pharmuni.comsymeres.com The primary reason for this rigorous control is to ensure the safety and efficacy of the final pharmaceutical product. contractpharma.compharmaffiliates.com

Even trace amounts of certain impurities can pose significant health risks, causing adverse reactions or toxicity. longdom.orgcontractpharma.com Furthermore, impurities can affect the stability of the API, potentially leading to its degradation, which can reduce the drug's effectiveness and shelf life. longdom.orgcontractpharma.com Therefore, robust impurity control strategies are essential for regulatory compliance and to safeguard patient health. pharmuni.com This involves developing and validating analytical methods to detect and quantify impurities, establishing acceptable limits, and implementing process controls to ensure these limits are consistently met. senieer.comalfa-chemistry.com

Contextualization of Drospirenone (B1670955) within Synthetic Progestin Research

Drospirenone is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. wikipedia.orgpatsnap.com It is often described as a "fourth-generation" progestin and is used in oral contraceptives and menopausal hormone therapy. wikipedia.orgrehabmypatient.com Drospirenone is an analog of the diuretic spironolactone. wikipedia.org

What distinguishes Drospirenone from many other synthetic progestins are its unique antimineralocorticoid and antiandrogenic properties. patsnap.comnih.gov This pharmacological profile means it can counteract water retention and does not produce certain androgen-related side effects, making it closer in action to natural progesterone. patsnap.comnih.gov Drospirenone functions primarily by inhibiting ovulation. patsnap.comrehabmypatient.com It is available alone or in combination with an estrogen, such as ethinyl estradiol. wikipedia.orgdrugbank.com

Academic Rationale for Investigating Drospirenone Lactol Impurity

The investigation of specific impurities like this compound is a critical and scientifically driven necessity in pharmaceutical development. The rationale for this focus stems from several key principles of drug quality and safety.

Impurities are inherent byproducts of the chemical synthesis of any API, including Drospirenone. symeres.com They can also form during storage as degradation products. senieer.com Regulatory mandates require that any impurity present above a certain threshold be identified, quantified, and monitored. pharmuni.com this compound, also known as 5'-Hydroxy Drospirenone, is a known impurity associated with Drospirenone. lookchem.com Its presence in the final drug substance must be controlled to ensure the product meets purity and safety standards.

The academic and industrial focus on this specific impurity is demonstrated by the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC), to detect and quantify it alongside other related substances in Drospirenone formulations. researchgate.netnih.govoup.com The availability of well-characterized reference standards for this compound is crucial for these analytical methods. axios-research.com These standards allow for the accurate identification and quantification of the impurity, ensuring that manufacturing processes are effectively controlling its formation and that the final product is safe for patient use. symeres.com The study of such impurities is essential for understanding potential degradation pathways and for developing robust manufacturing processes and stable formulations. senieer.comsymeres.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B12289288 Drospirenone Lactol Impurity

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3

InChI Key

GCPALHVCPNEJKY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C

Origin of Product

United States

Structural Characterization and Isomeric Forms of Drospirenone Lactol Impurity

Chemical Identity and Nomenclatural Aspects of Drospirenone (B1670955) Lactol Impurity

The Drospirenone Lactol Impurity is a well-documented, process-related impurity of drospirenone. Its formation is indicative of specific conditions during the synthesis or degradation of the active pharmaceutical ingredient.

This compound is registered under CAS Number 863329-71-9. researchgate.netnih.govsincopharmachem.com Its systematic IUPAC name is (1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5'-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one. nih.gov The compound has a molecular formula of C24H32O3 and a molecular weight of approximately 368.52 g/mol . nih.gov

This impurity is also known by several synonyms, including 5'-Hydroxy Drospirenone. researchgate.netnih.gov

This compound is structurally very similar to the parent drug, drospirenone. The key difference lies in the modification of the spironolactone-like side chain. This impurity is one of several known steroidal impurities related to drospirenone, which can include isomers and degradation products. axios-research.com The presence and quantity of these impurities are critical quality attributes that are closely monitored during the manufacturing process of drospirenone-containing medications.

Elucidation of Related Drospirenone Lactol and Lactone Impurity Structures

The structural elucidation of impurities is a critical step in ensuring the safety and efficacy of pharmaceutical products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools in this process. veeprho.com

A closely related impurity is 5-Hydroxy this compound, which has the CAS Number 863329-70-8. ijpsr.com This compound has a molecular formula of C24H34O4 and a molecular weight of approximately 386.52 g/mol . ijpsr.com The naming of this compound suggests the presence of an additional hydroxyl group compared to this compound. The existence of diastereomers for this impurity is highly probable due to the creation of new stereocenters. However, detailed public-domain research findings that specifically describe the structural elucidation and separation of these diastereomers are limited. The characterization of such isomers would typically involve advanced NMR techniques to establish the relative stereochemistry of the newly introduced chiral centers.

Forced degradation studies of drospirenone have revealed the formation of various degradation products, including other lactone derivatives. ijper.orgveeprho.com For instance, under acidic degradation conditions, a plausible structure identified is 3-oxo-15α,16α-dihydro-3'H-cyclopropa niu.eduijpsr.com-17α-pregna-4,6-diene-21,17-carbolactone. ijper.orgveeprho.com Under oxidative stress, a different degradation pathway is observed, leading to the formation of other complex impurities. ijpsr.com The structural determination of these degradation products relies on the interpretation of their mass spectra and NMR data. ijper.orgveeprho.com

Other identified impurities related to drospirenone include Drospirenone EP Impurity E, which is an isomer of drospirenone, and various other hydroxylated and modified derivatives. axios-research.comijper.org The comprehensive characterization of these related substances is crucial for controlling the impurity profile of drospirenone.

Advanced Analytical Methodologies for Detection and Quantification of Drospirenone Lactol Impurity

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the analysis of pharmaceutical impurities, offering high-resolution separation of closely related compounds. For Drospirenone (B1670955) Lactol Impurity, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most pertinent and widely utilized methods. These techniques provide the necessary sensitivity and specificity to ensure the quality and safety of Drospirenone drug products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC stands as a cornerstone for the quantitative analysis of pharmaceutical impurities due to its robustness and versatility. The development and validation of a stability-indicating HPLC method are crucial for accurately determining the levels of Drospirenone Lactol Impurity in both bulk drug substances and finished pharmaceutical formulations.

The successful separation of Drospirenone from its lactol impurity is highly dependent on the careful selection and optimization of the stationary and mobile phases. A commonly employed stationary phase for the analysis of Drospirenone and its related impurities is a C18 column, such as the Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm). alentris.org This type of column provides the necessary hydrophobicity to retain Drospirenone and its impurities, allowing for their separation based on subtle differences in their chemical structures.

The mobile phase composition is a critical factor that is manipulated to achieve optimal resolution. A typical approach involves a combination of an aqueous buffer and an organic solvent. For instance, a mobile phase system might consist of a buffer solution and acetonitrile. The pH of the aqueous phase and the proportion of the organic solvent are key parameters that are fine-tuned during method development to maximize the separation between the Drospirenone peak and the peak corresponding to the lactol impurity.

Table 1: Example of HPLC Stationary and Mobile Phases for Drospirenone Impurity Analysis

Parameter Description
Stationary Phase Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A 100% Acetonitrile
Mobile Phase B Acetonitrile:Water (1:3 v/v)
Detection 215 nm
Column Temperature 40 °C
Flow Rate 1.3 mL/min

This table presents a set of conditions that have been used for the separation of Drospirenone and its related impurities. alentris.org

Both gradient and isocratic elution strategies can be employed for the analysis of this compound. An isocratic elution, where the mobile phase composition remains constant throughout the run, can be simple and robust if the separation between Drospirenone and the lactol impurity is sufficiently large.

However, a gradient elution is often preferred for analyzing impurity profiles as it allows for the separation of a wider range of compounds with varying polarities within a reasonable timeframe. alentris.org A gradient program for Drospirenone impurity analysis might start with a higher proportion of the aqueous phase to retain and separate more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main component, Drospirenone, and any less polar impurities. This approach ensures that all related substances, including the lactol impurity, are effectively resolved from the main drug peak and from each other.

Specificity is a critical validation parameter that demonstrates the ability of the analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. For the this compound, specificity studies involve demonstrating that the peak corresponding to the lactol impurity is free from interference from other related substances and the main Drospirenone peak.

This is typically achieved by performing forced degradation studies on Drospirenone. The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC method is then used to analyze these stressed samples. The results should show that the this compound peak is well-resolved from all other degradation peaks, confirming the method's specificity. The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis, which compares the UV spectra across a single peak to detect the presence of any co-eluting impurities.

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. These enhancements are attributed to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

For the analysis of Drospirenone and its impurities, UPLC can provide a much faster analysis time without compromising, and often improving, the separation efficiency. A UPLC-MS/MS method has been developed for the quantification of Drospirenone in human plasma, demonstrating the high sensitivity and selectivity of this technique. aquigenbio.com While this method was developed for a different matrix, the chromatographic principles can be readily adapted for the analysis of the this compound in bulk drug or pharmaceutical formulations. The enhanced resolution offered by UPLC is particularly advantageous for separating structurally similar impurities like the lactol from the parent drug.

Table 2: UPLC System Parameters for High-Throughput Analysis

Parameter Description
System Waters ACQUITY UPLC System
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water and Methanol
Detection Mass Spectrometry (MS/MS)

These parameters highlight a UPLC method capable of rapid and sensitive analysis. aquigenbio.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Isolation

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the screening and potential isolation of impurities in pharmaceutical substances. These techniques offer a simple, cost-effective, and high-throughput method for analyzing multiple samples simultaneously.

For the analysis of Drospirenone and its impurities, HPTLC methods have been developed and validated. A stability-indicating HPTLC method was successfully used to separate Drospirenone from its degradation products generated under various stress conditions. ijper.org This demonstrates the utility of HPTLC in identifying the presence of impurities like the lactol impurity.

In a typical HPTLC method for Drospirenone, a silica (B1680970) gel plate is used as the stationary phase. A suitable mobile phase, often a mixture of non-polar and polar organic solvents, is chosen to achieve the desired separation. For instance, a mobile phase consisting of toluene, methanol, and diethylamine (B46881) has been used for the separation of Drospirenone degradation products. ijper.org After development, the plate is visualized under UV light, and the separated spots can be quantified using a densitometer.

Table 3: HPTLC Method Parameters for Drospirenone Impurity Profiling

Parameter Description
Stationary Phase Silica C60F254 precoated TLC plates
Mobile Phase Toluene: Methanol: Diethylamine (7:3:0.1 v/v/v)
Detection Wavelength 280 nm

This table outlines a developed HPTLC method for the separation of Drospirenone and its degradation products. ijper.org

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and quantification of pharmaceutical impurities. These methods provide detailed information about the molecular weight, structure, and functional groups present in a compound, which is critical for confirming the identity of impurities like this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio of ionized molecules. synthinkchemicals.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for separating complex mixtures and identifying individual components, such as impurities in pharmaceutical products. synthinkchemicals.com

In the context of drospirenone and its impurities, LC-MS/MS (tandem mass spectrometry) is particularly valuable. synthinkchemicals.comwaters.com This technique involves two stages of mass analysis. In the first stage, the precursor ion of interest (in this case, the protonated molecule of this compound) is selected. This ion is then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification.

For instance, studies on drospirenone have utilized LC-MS to profile and characterize degradation products. ijpsr.com The parent ion mass spectrum of drospirenone shows a prominent peak at m/z 367.10. researchgate.netresearchgate.net When subjected to fragmentation, it produces specific product ions. researchgate.net A similar approach would be applied to this compound, which has a molecular weight of 368.5 g/mol . axios-research.comalentris.orgsynzeal.com By analyzing its fragmentation pattern, a definitive structural confirmation can be achieved.

The use of advanced workflows, such as two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS), can further enhance the separation and identification of impurities in complex samples. chromatographyonline.com This approach provides higher resolution and sensitivity, which is crucial for detecting and characterizing trace-level impurities. chromatographyonline.com

Table 1: Mass Spectrometry Data for Drospirenone and its Lactol Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z) [M+H]⁺Key Fragmentation Ions (m/z)
DrospirenoneC₂₄H₃₀O₃366.49 pharmaffiliates.com367.10 researchgate.netresearchgate.net97.10, 109.10 researchgate.net
This compoundC₂₄H₃₂O₃368.52 axios-research.com369.5Data not available in search results

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its three-dimensional structure. Both ¹H NMR and ¹³C NMR are employed to characterize pharmaceutical compounds and their impurities. researchgate.netsigmaaldrich.com

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. sigmaaldrich.com By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the NMR spectra, a complete picture of the molecular structure can be assembled. pitt.edu

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. labcompare.comstudymind.co.uk It works by measuring the absorption of infrared radiation by a sample at different frequencies, which corresponds to the vibrational frequencies of the bonds within the molecule. labcompare.com

The key functional groups that can be identified using IR spectroscopy include O-H (alcohols), C=O (carbonyls), C-O (ethers), and C-H bonds. libretexts.org In the analysis of this compound, FT-IR would be instrumental in confirming the presence of the hydroxyl (-OH) group characteristic of the lactol moiety. This would be observed as a broad absorption band in the region of 3300-3500 cm⁻¹. libretexts.org

Furthermore, the IR spectrum would also show characteristic absorptions for the carbonyl group and other structural features of the drospirenone backbone. libretexts.org By comparing the FT-IR spectrum of the impurity with that of the parent drospirenone, the structural differences, specifically the presence of the lactol group, can be confirmed. ijpsr.com FT-IR can be used for both qualitative identification and, in some cases, quantitative analysis of impurities. labcompare.comuio.no

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected in this compound
O-H (alcohol/lactol)3500 - 3200 (broad)Yes
C=O (ketone)~1715Yes
C-O (ether/lactol)1300 - 1000Yes
C-H (alkane)3000 - 2850Yes

Note: The exact positions of the absorption bands can vary depending on the molecular environment.

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. iajps.com It measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. iajps.com

For quantitative analysis of this compound, a UV-Visible spectrophotometric method would be developed. This involves determining the wavelength of maximum absorbance (λmax) for the impurity. iajps.com The λmax is a characteristic property of a compound and is the wavelength at which the substance absorbs light most strongly, providing the highest sensitivity for quantification. iajps.com

Studies on drospirenone have identified its λmax at various wavelengths, including 254 nm and 274 nm, depending on the solvent used. ijpsjournal.comsphinxsai.comijpsjournal.com For a mixture of drospirenone and its impurities, a chromatographic separation is typically performed before UV detection to ensure that the absorbance measured is specific to the compound of interest. googleapis.comresearchgate.net However, for a pure sample of the impurity, direct UV analysis can be a simple and effective method for quantification. The development of such a method would involve creating a calibration curve by measuring the absorbance of standard solutions of known concentrations of this compound at its λmax. ijpsjournal.com

Chemometric-assisted UV-Vis spectroscopy can also be employed for the analysis of multiple components with overlapping spectra, which can be useful in the presence of other impurities. researchgate.net

Analytical Method Validation for this compound

Validation of an analytical method is the process of demonstrating that the method is suitable for its intended purpose. It ensures that the method is reliable, accurate, and precise.

The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures. The ICH Q2(R1) guideline details the validation characteristics that need to be evaluated for various types of analytical procedures. ich.orgfda.gov For the quantitative determination of an impurity like this compound, the following validation parameters are typically assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (drospirenone), other impurities, and degradation products. ich.org This is often demonstrated through techniques like peak purity analysis in chromatography. ich.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations and performing a linear regression analysis. ijpsjournal.com A minimum of five concentrations is generally recommended. europa.eu

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For impurity determination, the range should typically extend from the reporting level of the impurity to 120% of the specification limit. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. ijpsjournal.comijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. ich.org

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. ich.org

Reproducibility: Precision between different laboratories. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsjournal.comijpsjournal.com This provides an indication of its reliability during normal usage.

Numerous studies on the analytical method validation for drospirenone and its related substances have been conducted in accordance with ICH Q2(R1) guidelines, demonstrating the established framework for ensuring the quality and reliability of these analytical methods. ijpsjournal.comijpsjournal.comresearchgate.netzenodo.orgnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Impurities

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method. juniperpublishers.com The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.compharmaguddu.com For trace impurities like this compound, establishing low LOD and LOQ values is crucial.

According to the ICH Q2(R1) guidelines, several approaches can be used to determine the LOD and LOQ. loesungsfabrik.dealtabrisagroup.com These methods are applicable to instrumental techniques like High-Performance Liquid Chromatography (HPLC), which is commonly used for impurity profiling.

Common Methods for LOD and LOQ Determination:

Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise. loesungsfabrik.de The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.comaltabrisagroup.com This involves comparing the signal from samples with known low concentrations of the analyte with the signal from blank samples.

Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach where the LOD and LOQ are calculated from the calibration curve. The formulas recommended by ICH are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the residual standard deviation of the regression line. loesungsfabrik.desepscience.com

S = the slope of the calibration curve. sepscience.com

Based on Visual Evaluation: This method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram. pharmaguddu.com

While specific LOD and LOQ values for this compound are established during the validation of a particular analytical method, published research on related methods for Drospirenone provides illustrative examples of the sensitivity achieved. For instance, a validated RP-HPLC method for Drospirenone reported an LOD of 0.20 µg/mL and an LOQ of 0.75 µg/mL. humanjournals.com Another study reported LOD and LOQ values for Drospirenone of 0.09 µg/mL and 0.28 µg/mL, respectively. humanjournals.com These values are determined experimentally and confirmed by analyzing a suitable number of samples prepared at the determined limit concentrations. pharmaguddu.com

Illustrative LOD and LOQ Values for Drospirenone from Method Validation Studies
ParameterMethodValue (µg/mL)Reference
Limit of Detection (LOD)Based on Standard Deviation of Response and Slope0.20 humanjournals.com
Limit of Quantification (LOQ)Based on Standard Deviation of Response and Slope0.75 humanjournals.com
Limit of Detection (LOD)Based on Regression Model0.09 humanjournals.com
Limit of Quantification (LOQ)Based on Regression Model0.28 humanjournals.com

Evaluation of Linearity, Accuracy, and Precision

To ensure that an analytical method provides reliable and meaningful results, its linearity, accuracy, and precision must be thoroughly evaluated. These validation characteristics demonstrate the performance of the method over a specified range.

Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For impurity quantification, linearity is typically established by analyzing a series of dilutions of a standard solution of the impurity. A linear relationship is demonstrated by plotting the analytical response versus the concentration and is commonly evaluated by the correlation coefficient (r) and the y-intercept of the regression line. africanjournalofbiomedicalresearch.com A recent study on the quantification of Drospirenone and its related impurities demonstrated linearity over a range of 1.5 to 90 µg/mL for the impurities. oup.com

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is often determined by performing recovery studies. This involves adding known amounts of the impurity standard (spiking) to a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). pharmaguddu.com The percentage of the analyte recovered is then calculated. A study on Drospirenone-related impurities reported recovery results between 98.0% and 102.0%. oup.com

Precision Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels as per ICH guidelines:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. bepls.com

Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment. bepls.com

The following tables summarize findings from a validation study for Drospirenone-related impurities, demonstrating typical acceptance criteria and results for these parameters. oup.com

Linearity Data for Drospirenone-Related Impurities
ParameterResult
Concentration Range1.5 to 90 µg/mL
Correlation Coefficient (r)> 0.99
Accuracy (Recovery) Data for Drospirenone-Related Impurities
Spiked Concentration RangeRecovery Range
24 to 72 µg/mL98.0% - 102.0%

Robustness Testing, Including Quality by Design (QbD) Approaches

Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. africanjournalofbiomedicalresearch.comresearchgate.net It provides an indication of the method's reliability during normal usage. For HPLC methods, typical variations include:

Flow rate of the mobile phase

Column temperature

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Quality by Design (QbD) in Analytical Methods Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. researchgate.net When applied to analytical methods (Analytical QbD or AQbD), the goal is to design a robust method that consistently delivers its intended performance. waters.comnih.gov

The AQbD process involves:

Defining an Analytical Target Profile (ATP): This predefines the method's objectives, including what needs to be measured and the required performance criteria (e.g., accuracy, precision). sepscience.com

Identifying Critical Method Attributes (CMAs) and Critical Process Parameters (CPPs): CMAs are the method's performance characteristics (e.g., peak resolution, tailing factor), while CPPs are the method parameters that can affect the CMAs (e.g., pH, flow rate). sepscience.com

Risk Assessment: Tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify and rank the parameters that pose the highest risk to method performance. sepscience.com

Design of Experiments (DoE): A statistical approach is used to systematically vary the high-risk parameters to understand their effects and interactions. nih.gov

Establishing a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is proven to be robust and meet all performance criteria. waters.com

A study quantifying Drospirenone and its related impurities utilized a QbD approach to demonstrate robustness. oup.com By systematically evaluating the impact of variables like column temperature and mobile phase composition, a design space was established, ensuring the method's reliability and preventing method failure if minor variations occur during routine use. This proactive approach builds quality and robustness into the analytical method from the development stage. researchgate.netqjmhs.com

Impurity Profiling and Control Strategies for Drospirenone Lactol Impurity

Comprehensive Impurity Profiling in Drospirenone-Containing Products

Impurity profiling is a systematic process to identify and quantify all potential and actual impurities in a drug substance. For drospirenone (B1670955), this involves a multi-faceted approach to characterize not only the known impurities like the lactol variant but also to detect any new degradation products that may arise during manufacturing or storage.

The identification of degradation products is paramount for understanding the stability of drospirenone. Forced degradation studies, conducted under various stress conditions such as acid, base, oxidation, heat, and light, are instrumental in revealing the degradation pathways and the resulting impurities. ijper.orgijpsr.com

Several analytical techniques are employed for the structural elucidation of these impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are primary methods for separating the impurities from the parent drug. nih.govjapsonline.com When coupled with mass spectrometry (LC-MS), these techniques provide valuable information about the molecular weight of the impurities, aiding in their identification. ijpsr.com Further characterization is often achieved using spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the exact chemical structure. ijpsr.com

Studies have identified several degradation products of drospirenone under different conditions. For instance, under oxidative stress (e.g., using hydrogen peroxide), a biphenyl (B1667301) moiety has been reported as a significant degradation product. ijpsr.com Acidic hydrolysis can lead to the formation of drospirenone isolactone. researchgate.net Alkaline conditions have been shown to produce 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.orgijper.org The Drospirenone Lactol Impurity, also known as 5'-Hydroxy Drospirenone, is another key related substance that is monitored. kmpharma.in

A variety of known impurities related to drospirenone are tracked, including:

Drospirenone EP Impurity A, B, C, D, E, F, G, H, I, and K kmpharma.incleanchemlab.com

5-Hydroxy Drospirenone cleanchemlab.com

Drospirenone Diol Impurity kmpharma.incleanchemlab.com

Drospirenone Ether Impurity cleanchemlab.com

3b,5b-Dihydroxy Drospirenone Ring-opened Alcohol Impurity cleanchemlab.com

Drospirenone Acid (Sodium salt) cleanchemlab.com

Drospirenone Olefinic acid impurity kmpharma.incleanchemlab.com

3-Deoxo-4,5-Dihydro-5b-Hydroxy Drospirenone kmpharma.incleanchemlab.com

Once identified, it is crucial to quantify the levels of this compound and other degradation products. Validated, stability-indicating analytical methods are essential for this purpose. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the quantitative analysis of drospirenone and its impurities. researchgate.netresearchgate.net

Method validation is performed according to International Council on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. nih.gov For instance, a validated RP-HPLC method might demonstrate linearity over a concentration range of 1.5 to 90 µg/mL for drospirenone and its related impurities. nih.gov The recovery of each impurity is also assessed to ensure the accuracy of the quantification. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) are established to determine the lowest concentration of the impurity that can be reliably detected and quantified.

Table 1: Example of Linearity Data for Drospirenone and Related Impurities

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)
Drospirenone 1.5 - 90 >0.99
This compound 1.5 - 90 >0.99

Process Control Strategies to Minimize this compound

Minimizing the formation of this compound and other related substances is a primary goal during the manufacturing process. This is achieved through robust process control strategies that encompass the entire production cycle, from raw materials to the final API.

The synthesis of drospirenone involves multiple chemical steps, and the conditions of these reactions can significantly influence the impurity profile of the final product. nih.govgoogle.com Process parameters such as reaction temperature, time, pH, and the choice of solvents and reagents are critical control points. researchgate.netjddtonline.info

For example, acidic conditions, particularly at elevated temperatures, are known to promote the formation of certain impurities. google.com Therefore, avoiding harsh acidic treatments in the final steps of the synthesis can prevent the generation of unwanted isomers and degradation products. google.com The use of specific bases, such as alcoholic alkali hydroxides, for certain reaction steps can also be optimized to favor the formation of the desired product and minimize side reactions. google.com A Quality by Design (QbD) approach can be systematically applied to understand how different process parameters affect the formation of the this compound, allowing for the establishment of a robust manufacturing process. jddtonline.info

The quality of starting materials and reagents is fundamental to controlling the impurity profile of the final API. researchgate.net It is essential to establish stringent specifications for all raw materials used in the synthesis of drospirenone. redalyc.org This includes tests for identity, purity, and the absence of specific contaminants that could interfere with the reactions or be carried through to the final product.

Suppliers of raw materials should be qualified, and their materials should be accompanied by a certificate of analysis. researchgate.netredalyc.org Incoming raw materials should undergo identity testing and, where necessary, further analytical testing to confirm they meet the required quality standards. hallorancg.com The use of pharmacopoeia-grade chemicals is recommended whenever possible to ensure a high level of purity. researchgate.net

In-process monitoring at critical stages of the manufacturing process provides real-time data on the progress of reactions and the formation of impurities. This allows for timely adjustments to be made to the process parameters to ensure the reaction stays within the desired operating range and impurity levels are controlled.

Finally, comprehensive analytical testing of the final drospirenone API is performed to ensure it meets the pre-defined acceptance criteria for purity and impurity levels. This includes the quantification of this compound and other specified impurities. The specifications are set based on a combination of factors, including toxicological data, batch data from the manufacturing process, and regulatory guidelines. europa.eu

Table 2: List of Chemical Compounds

Compound Name
17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol
3-Deoxo-4,5-Dihydro-5b-Hydroxy Drospirenone
3b,5b-Dihydroxy Drospirenone Ring-opened Alcohol Impurity
5-Hydroxy Drospirenone
Drospirenone
Drospirenone Acid (Sodium salt)
Drospirenone Diol Impurity
Drospirenone EP Impurity A
Drospirenone EP Impurity B
Drospirenone EP Impurity C
Drospirenone EP Impurity D
Drospirenone EP Impurity E
Drospirenone EP Impurity F
Drospirenone EP Impurity G
Drospirenone EP Impurity H
Drospirenone EP Impurity I
Drospirenone EP Impurity K
Drospirenone Ether Impurity
Drospirenone isolactone
This compound
Drospirenone Olefinic acid impurity
Ethinyl Estradiol

Utilization of Reference Standards for this compound

Reference standards for this compound are fundamental tools in pharmaceutical research and quality control. synzeal.com These highly characterized materials serve as a benchmark for the identification and quantification of this specific impurity in the Drospirenone active pharmaceutical ingredient (API) and its finished drug products. The availability of a this compound reference standard, with CAS Number 863329-71-9 and molecular formula C24H32O3, is crucial for several key analytical applications. synzeal.comcleanchemlab.com

The primary uses of these reference standards include analytical method development and validation (AMV). synzeal.comcleanchemlab.com They are essential for establishing the specificity, linearity, accuracy, and precision of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and measure impurities. researchgate.net During routine quality control (QC) testing, the reference standard is used to confirm the identity of any peak corresponding to the lactol impurity by comparing retention times and to accurately calculate its concentration in a given batch. synzeal.comcleanchemlab.com Furthermore, these standards are indispensable for stability studies, where they help monitor the potential formation of this compound under various environmental conditions over time. synzeal.com Their use ensures that analytical results are reliable and accurate, which is a prerequisite for regulatory compliance in filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com

Characterization and Traceability of Impurity Reference Standards

The reliability of an impurity reference standard is directly dependent on its comprehensive characterization and established traceability. synthinkchemicals.com The characterization process is a meticulous undertaking to confirm the identity and determine the purity of the reference material. pharmacy.biz This involves a suite of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and chromatographic methods like HPLC to assess purity. synthinkchemicals.com The data from this characterization process is compiled into a Certificate of Analysis (CoA), a critical document that accompanies the reference standard. synzeal.comalfa-chemistry.com

Traceability is the property that links the value of a certified reference standard to a national or international standard, often through an unbroken chain of comparisons. synthinkchemicals.compharmaceutical-technology.com For pharmaceutical impurities, this frequently means establishing traceability to primary pharmacopeial standards, such as those from the USP or EP. synzeal.com This ensures that measurements made using the reference standard are accurate and comparable across different laboratories and jurisdictions. synthinkchemicals.com The CoA provides transparency regarding this traceability, instilling confidence in the standard's reliability. synthinkchemicals.com

The following table outlines the essential information typically included in a Certificate of Analysis for an impurity reference standard.

CoA SectionDescription of ContentPurpose and Importance
Product IdentificationIncludes the compound name (e.g., this compound), CAS number, catalog number, and lot/batch number. synzeal.comsynzeal.comEnsures unambiguous identification of the material.
Chemical InformationProvides the molecular formula and molecular weight. synzeal.comConfirms the basic chemical properties of the compound.
Physical PropertiesDescribes the appearance (e.g., color, form) of the substance.Aids in visual verification of the material.
Purity/Assay ValueStates the certified purity, often determined by techniques like HPLC or qNMR, along with the uncertainty. pharmacy.bizCrucial for the accurate quantification of the impurity in test samples. amazonaws.com
Characterization DataSummarizes the results from analytical tests used for structural confirmation and purity assessment (e.g., ¹H NMR, MS, IR spectra). synthinkchemicals.comProvides scientific evidence supporting the identity and quality of the standard.
Traceability StatementDeclares the relationship of the standard to higher-order standards (e.g., USP, EP). synzeal.comsynthinkchemicals.comEstablishes the metrological traceability and ensures comparability of results. synthinkchemicals.com
Storage and HandlingRecommends storage conditions (e.g., temperature, light sensitivity) and handling procedures. cleanchemlab.comsynthinkchemicals.comEnsures the long-term stability and integrity of the reference standard.
Date of CertificationIndicates when the material was certified and may include a re-test date. synzeal.comProvides information on the currency of the certification.

Regulatory Science and Quality Assurance Considerations for Drospirenone Lactol Impurity

Adherence to International Regulatory Guidelines for Pharmaceutical Impurities

Global regulatory bodies have established comprehensive guidelines to manage impurities in pharmaceuticals. The International Council for Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States, which is also adopted by many other countries.

The ICH Q3A(R2) and Q3B(R2) guidelines are crucial for the control of impurities in new drug substances and new drug products, respectively. europa.euxinfuda-group.com These guidelines establish thresholds for reporting, identifying, and qualifying impurities. The thresholds are based on the maximum daily dose (MDD) of the drug substance. For Drospirenone (B1670955) Lactol Impurity, manufacturers must report, identify, and toxicologically qualify the impurity if it exceeds these established limits. youtube.com

Reporting Threshold : The level at which an impurity must be reported.

Identification Threshold : The level at which the structure of an impurity must be determined.

Qualification Threshold : The level at which the safety of an impurity must be demonstrated.

Table 1: Illustrative ICH Q3A/Q3B Impurity Thresholds for Drospirenone Products This table is for illustrative purposes and the actual thresholds depend on the specific product's maximum daily dose.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 1 g 0.10% 0.15% 0.15%
1 g - 2 g 0.05% 0.10% 0.10%
> 2 g 0.03% 0.05% 0.05%

While ICH Q3D primarily addresses elemental impurities, its risk-based approach is a foundational principle for controlling all impurities, including organic impurities like Drospirenone Lactol Impurity. contractlaboratory.compropharmagroup.comeuropa.euich.org This methodology requires manufacturers to identify and evaluate potential sources of impurities throughout the manufacturing process and establish controls based on the risk to the patient. propharmagroup.com For this compound, this involves a thorough understanding of the synthesis and degradation pathways of drospirenone to proactively manage its formation. veeprho.com

Impact of Impurity Levels on Regulatory Submissions and Product Approval (e.g., ANDA, DMF)

The presence and level of this compound can significantly influence the outcome of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

For a DMF, which contains confidential, detailed information about the manufacturing of a drug substance, a comprehensive impurity profile is required. fda.gov This includes the characterization and control of any impurity exceeding the identification threshold. pharmtech.com

In the case of an ANDA for a generic drug, the impurity profile must be compared to that of the reference listed drug (RLD). regulations.gov If this compound is present at a level higher than in the RLD, or if it is a new impurity, extensive justification and qualification data are necessary to ensure the safety of the generic product. raps.orgfda.gov Failure to provide adequate justification for impurity limits can lead to a Refuse-to-Receive (RTR) decision from the FDA. raps.orgfda.gov

Development and Implementation of Impurity Control Strategies in Pharmaceutical Manufacturing

A robust strategy to control this compound is a critical component of Good Manufacturing Practices (GMP). toref-standards.com This strategy should be multifaceted and integrated throughout the manufacturing process. pharmaknowledgeforum.com

Key aspects of an effective impurity control strategy include:

Understanding Formation Pathways : A thorough understanding of the chemical reactions and degradation pathways that can lead to the formation of this compound is essential. veeprho.com

Raw Material Control : Ensuring the quality of starting materials and reagents is a crucial first step in minimizing the introduction of potential impurities. toref-standards.com

Process Optimization and Control : The manufacturing process should be designed and controlled to minimize the formation of impurities. This includes optimizing reaction conditions, such as temperature, pH, and reaction time. aquigenbio.com

Purification Procedures : Effective purification methods, such as crystallization or chromatography, should be in place to remove or reduce the levels of this compound to acceptable limits. pharmaknowledgeforum.com

Analytical Methods : Validated and sensitive analytical methods are necessary for the detection and quantification of this compound. amsbiopharma.com High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. pharmaguru.co

Stability Studies : Comprehensive stability studies are required to assess the potential for this compound to form over the shelf life of the drug substance and drug product. aquigenbio.com

By implementing these control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of drospirenone-containing products.

Q & A

Basic: What validated analytical methods are recommended for quantifying Drospirenone Lactol Impurity in bulk drug substances?

Answer:
The United States Pharmacopeia (USP) recommends reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 195 nm for quantifying this compound (6,7-Dihydro Canrenone Lactol) . Key parameters include:

  • System suitability : Resolution ≥5.0 between Drospirenone and its related compounds (e.g., hydroxydrospirenone) .

  • Relative response factor (F) : Applied to adjust impurity quantification based on spectral differences (see Table 4 in USP methods) .

  • Calculation :

    Impurity %=(rUrS)×(CSCU)×(1F)×100\text{Impurity \%} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times \left(\frac{1}{F}\right) \times 100

    where rUr_U = impurity peak response, rSr_S = Drospirenone reference standard response, and CS/CUC_S/C_U = concentration ratios .

Advanced: How can researchers resolve contradictory impurity profiles observed during forced degradation studies of Drospirenone?

Answer:
Contradictions often arise from degradation pathways dependent on pH, light, or temperature. For example:

  • Acidic conditions : Hydrolysis of the lactol ring generates 17-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxaldehyde .
  • Oxidative stress : Epimerization at C17 produces 17-epidrospirenone, detectable via LC–MS/MS with a molecular ion at m/z 344.235 .
    Methodological approach :

Use orthogonal techniques (e.g., NMR for structural confirmation, LC–MS/MS for trace quantification).

Cross-validate results against USP acceptance criteria (e.g., ≤0.2% for unspecified impurities) .

Basic: What are the critical system suitability parameters for HPLC analysis of Drospirenone impurities?

Answer:
USP guidelines mandate:

  • Tailing factor : 0.8–1.5 for Drospirenone peak .
  • Relative standard deviation (RSD) : ≤2.0% for replicate injections .
  • Wavelength specificity : 195 nm for hydroxydrospirenone quantification to avoid co-elution artifacts .
    Failure to meet these criteria necessitates column re-equilibration or mobile phase optimization (e.g., acetonitrile:phosphate buffer gradients) .

Advanced: How can researchers characterize unknown impurities in Drospirenone using LC–MS/MS and computational modeling?

Answer:
Step 1 : Isolate impurities via preparative HPLC and collect fractions for high-resolution MS (HRMS) analysis.
Step 2 : Compare experimental m/z (e.g., 344.235 for this compound) with theoretical values .
Step 3 : Perform fragmentation studies (MS/MS) to identify structural motifs (e.g., loss of H₂O [m/z 326] indicates lactol dehydration) .
Step 4 : Validate findings using density functional theory (DFT) to predict stability of proposed structures .

Basic: What are the acceptance criteria for elemental impurities in Drospirenone under ICH Q3D guidelines?

Answer:
Per USP General Chapter 〈232〉, permissible limits include:

  • Class 1 (e.g., Cd, Pb) : ≤1 ppm .
  • Class 2A (e.g., Co, Ni) : ≤5 ppm .
    Testing requires inductively coupled plasma mass spectrometry (ICP-MS) with method sensitivity ≤10 ppb .

Advanced: What experimental strategies mitigate matrix interference during this compound analysis in biological samples?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove phospholipids .
  • Chromatographic optimization : Use pentafluorophenyl columns to enhance retention of polar degradants .
  • Internal standardization : Deuterated analogs (e.g., Drospirenone-d₃) correct for ion suppression in LC–MS/MS .

Basic: How is the relative response factor (F) determined for Drospirenone-related impurities?

Answer:
FF is calculated by comparing the slope of impurity and reference standard calibration curves:

F=SlopeimpuritySlopeDrospirenoneF = \frac{\text{Slope}_{\text{impurity}}}{\text{Slope}_{\text{Drospirenone}}}

For example, hydroxydrospirenone has F=0.92F = 0.92 at 195 nm due to lower UV absorbance .

Advanced: What are the challenges in synthesizing this compound reference standards?

Answer:
Key challenges include:

  • Stereochemical control : Ensuring correct configuration at C17 (α vs. β) via chiral catalysts .
  • Purification : Removing diastereomers (e.g., 6α,7α-dimethylene derivatives) using supercritical fluid chromatography (SFC) .
  • Stability : Lyophilization under inert gas to prevent lactol ring oxidation .

Basic: What statistical validation parameters are required for impurity method development?

Answer:
ICH Q2(R1) mandates:

  • Linearity : ≥0.995 over 50–150% of target concentration .
  • Accuracy : 98–102% recovery in spiked samples .
  • Precision : ≤2% RSD for intraday/interday replicates .

Advanced: How do researchers address discrepancies between compendial (USP) and in-house impurity limits?

Answer:

  • Root-cause analysis : Investigate synthesis route differences (e.g., residual catalysts in proprietary processes) .
  • Risk assessment : Apply ICH Q9 to justify higher limits for non-genotoxic impurities (e.g., ≤0.3% for process-related byproducts) .
  • Documentation : Submit structural elucidation data (NMR, HRMS) to regulatory agencies for variance approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.